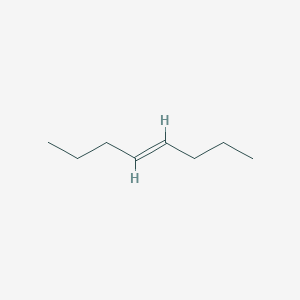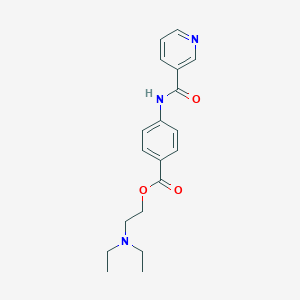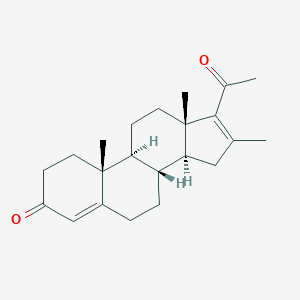
16-Methylpregna-4,16-diene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Methylpregna-4,16-diene-3,20-dione, also known as Methylprednisolone, is a synthetic glucocorticoid that is widely used in the medical field as an anti-inflammatory and immunosuppressant drug. It has been shown to be effective in treating a variety of conditions, including allergies, asthma, arthritis, and certain types of cancer.
Mécanisme D'action
16-Methylpregna-4,16-diene-3,20-dionesolone works by binding to glucocorticoid receptors in the body, which are located in the cytoplasm of cells. Once bound, it enters the nucleus of the cell and modifies gene expression, leading to the suppression of inflammatory and immune responses.
Effets Biochimiques Et Physiologiques
16-Methylpregna-4,16-diene-3,20-dionesolone has a number of biochemical and physiological effects on the body. It has been shown to reduce the production of cytokines, which are proteins that play a key role in the inflammatory response. In addition, it has been shown to inhibit the activity of immune cells, such as T cells and B cells.
Avantages Et Limitations Des Expériences En Laboratoire
16-Methylpregna-4,16-diene-3,20-dionesolone has a number of advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, it also has some limitations, such as the potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are a number of future directions for research on 16-Methylpregna-4,16-diene-3,20-dionesolone. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce the risk of side effects. Another area of interest is the exploration of its potential use in the treatment of other medical conditions, such as neurodegenerative diseases and viral infections.
Méthodes De Synthèse
The synthesis of 16-Methylpregna-4,16-diene-3,20-dionesolone involves the conversion of progesterone into 11α-hydroxyprogesterone, which is then converted into 16α,17α-epoxyprogesterone. This intermediate compound is then subjected to a series of chemical reactions that ultimately result in the formation of 16-Methylpregna-4,16-diene-3,20-dionesolone.
Applications De Recherche Scientifique
16-Methylpregna-4,16-diene-3,20-dionesolone has been extensively studied for its therapeutic potential in a variety of medical conditions. It has been shown to be effective in reducing inflammation, suppressing the immune system, and relieving pain. In addition, it has been used in the treatment of autoimmune disorders, such as multiple sclerosis and lupus.
Propriétés
Numéro CAS |
13485-43-3 |
|---|---|
Nom du produit |
16-Methylpregna-4,16-diene-3,20-dione |
Formule moléculaire |
C22H30O2 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S)-17-acetyl-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h12,17-19H,5-11H2,1-4H3/t17-,18+,19+,21+,22+/m1/s1 |
Clé InChI |
AATFZIOHQGNMOO-LJCDUQBNSA-N |
SMILES isomérique |
CC1=C([C@]2(CC[C@H]3[C@H]([C@@H]2C1)CCC4=CC(=O)CC[C@]34C)C)C(=O)C |
SMILES |
CC1=C(C2(CCC3C(C2C1)CCC4=CC(=O)CCC34C)C)C(=O)C |
SMILES canonique |
CC1=C(C2(CCC3C(C2C1)CCC4=CC(=O)CCC34C)C)C(=O)C |
Synonymes |
16-Methylpregna-4,16-diene-3,20-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



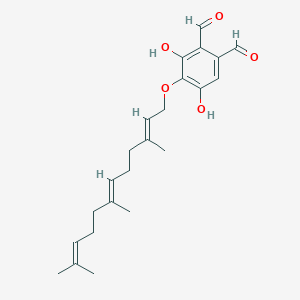
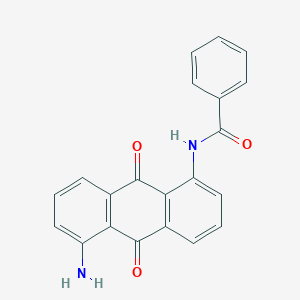
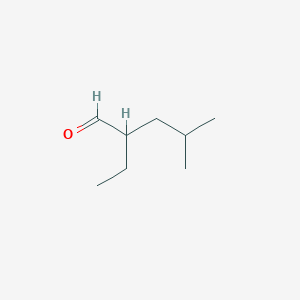
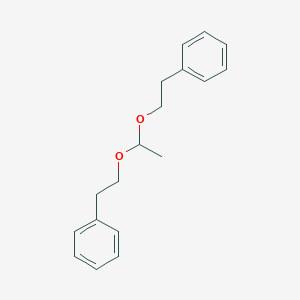
![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)
![Acenaphtho[1,2-j]fluoranthene](/img/structure/B86126.png)
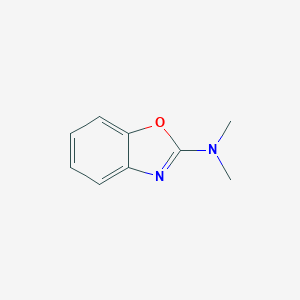
![2,6-Dioxaspiro[3.3]heptane](/img/structure/B86131.png)
![4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B86137.png)

